molecular formula C20H13BrO B14419675 1-(4-Bromophenoxy)-3-(phenylethynyl)benzene CAS No. 83694-72-8

1-(4-Bromophenoxy)-3-(phenylethynyl)benzene

Cat. No.: B14419675
CAS No.: 83694-72-8
M. Wt: 349.2 g/mol
InChI Key: NTVHIAVFVDVKAM-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-3-(phenylethynyl)benzene is an organic compound that features a bromophenoxy group and a phenylethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenoxy)-3-(phenylethynyl)benzene typically involves the reaction of 4-bromophenol with phenylacetylene under specific conditions. The reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenoxy)-3-(phenylethynyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted phenoxy derivatives.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: Products include phenolic or alkyl derivatives.

Scientific Research Applications

1-(4-Bromophenoxy)-3-(phenylethynyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)-3-(phenylethynyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylethynyl group may facilitate interactions with hydrophobic pockets, while the bromophenoxy group can participate in halogen bonding or other non-covalent interactions. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenoxy)-3-(phenylethynyl)benzene is unique due to the presence of both a bromophenoxy group and a phenylethynyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

83694-72-8

Molecular Formula

C20H13BrO

Molecular Weight

349.2 g/mol

IUPAC Name

1-bromo-4-[3-(2-phenylethynyl)phenoxy]benzene

InChI

InChI=1S/C20H13BrO/c21-18-11-13-19(14-12-18)22-20-8-4-7-17(15-20)10-9-16-5-2-1-3-6-16/h1-8,11-15H

InChI Key

NTVHIAVFVDVKAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)OC3=CC=C(C=C3)Br

Origin of Product

United States

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